(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine
Description
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is a chiral amine characterized by a biphenyl core substituted with a bromine atom at the para-position of the distal phenyl ring. Its molecular formula is C₁₄H₁₄BrN, with a molecular weight of 276.17 g/mol (CAS: 1212069-24-3) . The stereospecific (S)-configuration at the chiral center distinguishes it from its enantiomer, (1R)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, which shares the same molecular formula but exhibits distinct pharmacological properties due to spatial arrangement .
Properties
Molecular Formula |
C14H14BrN |
|---|---|
Molecular Weight |
276.17 g/mol |
IUPAC Name |
(1S)-1-[4-(4-bromophenyl)phenyl]ethanamine |
InChI |
InChI=1S/C14H14BrN/c1-10(16)11-2-4-12(5-3-11)13-6-8-14(15)9-7-13/h2-10H,16H2,1H3/t10-/m0/s1 |
InChI Key |
DAQQGBQJTPYBGR-JTQLQIEISA-N |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Canonical SMILES |
CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the bromination of a biphenyl compound followed by the introduction of an ethanamine group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to achieve selective bromination. The subsequent step involves the reaction of the brominated biphenyl with an ethanamine derivative under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine may involve large-scale bromination processes followed by amination reactions. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines, alcohols
Substitution: Azides, nitriles
Scientific Research Applications
Synthesis and Characterization
The synthesis of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine typically involves the alkylation of 4-bromophenyl derivatives. Various methods have been documented, including the use of different solvents and reagents to optimize yield and purity. Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Anticancer Properties
Research indicates that compounds similar to (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine exhibit significant anticancer properties. For instance, studies have shown that derivatives of bromophenyl compounds can inhibit the proliferation of cancer cells by inducing apoptosis or cell cycle arrest. The mechanism often involves the modulation of signaling pathways related to cancer progression, making these compounds potential candidates for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial properties of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine have been explored in various studies. Compounds with similar structures have demonstrated effectiveness against a range of bacterial strains, including Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
Neuroprotective Effects
Emerging research suggests that (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine may possess neuroprotective effects. Compounds with similar amine functionalities have been investigated for their potential to protect neuronal cells from oxidative stress and excitotoxicity, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's .
Anticancer Research
A study published in Molecular Cancer Therapeutics examined the effects of a bromophenyl derivative on human breast cancer cell lines. The results indicated that treatment with the compound led to a significant reduction in cell viability and induced apoptosis through caspase activation .
| Study Reference | Compound Tested | Cancer Type | Key Findings |
|---|---|---|---|
| Bromophenyl Derivative | Breast Cancer | Induced apoptosis; reduced cell viability |
Antimicrobial Efficacy
In a study assessing the antimicrobial properties of various phenethylamines, (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine showed promising results against Staphylococcus aureus and Escherichia coli. The compound was tested using disc diffusion methods, revealing zones of inhibition comparable to standard antibiotics .
| Study Reference | Bacterial Strain | Inhibition Zone (mm) | |
|---|---|---|---|
| Staphylococcus aureus | 15 | Effective antimicrobial activity | |
| Escherichia coli | 12 | Effective antimicrobial activity |
Neuroprotection Studies
A recent investigation into neuroprotective agents highlighted the potential of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine in protecting against oxidative stress-induced neuronal damage in vitro. The compound was shown to significantly reduce reactive oxygen species levels in neuronal cultures exposed to toxic agents .
References https://www.mdpi.com/1422-8599/2021/3/M1268 https://pubs.acs.org/doi/10.1021/acs.oprd.5b00164 https://www.science.gov/topicpages/h/heterocyclic+amine+carcinogens https://www.ambeed.com/products/27298-97-1.html Various studies on bromophenyl derivatives Studies on antimicrobial efficacy Neuroprotection studies
Mechanism of Action
The mechanism of action of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound may exert its effects through binding to active sites or altering the conformation of target proteins, thereby influencing their activity and downstream signaling processes.
Comparison with Similar Compounds
Structural Analogs with Single Phenyl Rings
Table 1: Key Structural Analogs and Their Properties
Key Findings :
- Steric and Electronic Effects : The biphenyl structure in the target compound introduces greater steric bulk compared to single-ring analogs like Br-MBA. This bulk may reduce solubility in polar solvents but enhance binding affinity in hydrophobic environments (e.g., enzyme active sites) .
- Reactivity: Single-ring analogs such as (1S)-1-(4-Bromophenyl)ethan-1-amine readily form carbamate salts upon reaction with CO₂ in aprotic solvents like THF or methanol . The biphenyl derivative, however, may exhibit slower reaction kinetics due to steric hindrance around the amine group.
Stereoisomeric Comparisons
The (1S)-enantiomer and its (1R)-counterpart (CAS: 1212069-24-3) share identical physical properties (e.g., melting point, molecular weight) but differ in optical activity and biological interactions. For instance, in chiral environments such as enzyme binding sites, the (S)-enantiomer may exhibit higher affinity due to complementary spatial matching .
Substituent-Driven Property Modifications
Table 2: Impact of Substituents on Physicochemical Properties
Research Insights :
- Halogen Interactions : Bromine in the target compound facilitates halogen bonding with biomolecules, a feature exploited in materials science for stabilizing perovskite structures in X-ray detectors .
- Electron-Donating Groups : Methoxy-substituted analogs (e.g., 1-(4-Methoxyphenyl)ethan-1-amine) exhibit faster reaction rates in nucleophilic substitutions compared to bromine-substituted derivatives due to increased electron density at the aromatic ring .
Pharmacological Relevance
Avapritinib (PubChem CID: 118023034), a tyrosine kinase inhibitor, incorporates a fluorophenyl-ethanamine moiety. While structurally distinct from the target compound, it underscores the importance of chiral amines in drug design. The biphenyl system in (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine could serve as a scaffold for developing kinase inhibitors with enhanced selectivity .
Biological Activity
(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, commonly referred to as a derivative of phenethylamine, has garnered interest in pharmacological research due to its potential biological activities. This compound is structurally characterized by a bromophenyl group and an ethylamine moiety, which may influence its interaction with biological targets. This article aims to synthesize the existing literature on the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine can be represented as follows:
- Molecular Formula : CHBrN
- SMILES : CC(C1=CC=C(C=C1)C2=CC=C(C=C2)Br)N
This compound features a chiral center at the carbon atom attached to the amine group, suggesting that stereochemistry may play a role in its biological activity.
1. Antimicrobial Activity
Research indicates that phenethylamine derivatives exhibit significant antimicrobial properties. A study demonstrated that related compounds showed potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 3.12 to 12.5 µg/mL, indicating strong antibacterial potential .
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine | S. aureus | 3.12 |
| (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine | E. coli | 12.5 |
The presence of the bromine substituent has been suggested to enhance lipophilicity, facilitating better membrane penetration and increased antibacterial efficacy.
2. Antidepressant Effects
Compounds similar to (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine have been investigated for their antidepressant properties due to their structural similarity to known monoaminergic agents. These compounds are believed to modulate neurotransmitter levels, particularly serotonin and norepinephrine, which are critical in mood regulation . Animal models have shown that such compounds can produce significant antidepressant-like effects in behavioral assays.
3. Neurological Implications
The compound's structural features suggest potential activity in the central nervous system (CNS). Studies have indicated that phenethylamines can act as stimulants and may influence cognitive functions by interacting with dopamine receptors . Research on related compounds has shown promise in treating conditions like ADHD and narcolepsy.
The biological activity of (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine is hypothesized to involve several mechanisms:
- Receptor Interaction : The compound may act as a partial agonist at adrenergic and dopaminergic receptors.
- Inhibition of Reuptake : Similar compounds have been shown to inhibit the reuptake of serotonin and norepinephrine, enhancing their availability in synaptic clefts.
Case Studies
A notable case study involved the evaluation of various phenethylamine derivatives in vitro against a panel of microbial strains. The results indicated that modifications in the aromatic substituents significantly influenced antimicrobial potency, with para-substituted derivatives showing superior activity compared to ortho or meta substitutions .
Q & A
Q. What are the optimized synthetic routes for (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine, and how can reaction yields be maximized?
The compound is synthesized via amination of intermediates such as brominated aromatic precursors. For example, a high-yield (91%) route involves reacting a pyrrolopyrimidine intermediate with (R)-1-(4-bromophenyl)ethan-1-amine under catalytic conditions (e.g., Pd-based catalysts) in polar aprotic solvents like DMF or THF . Key parameters include:
- Temperature control (60–80°C) to minimize side reactions.
- Use of anhydrous conditions to prevent hydrolysis.
- Purification via column chromatography (silica gel, hexane/EtOAc gradient) to isolate the enantiomerically pure product.
Q. How is the chiral center and crystal structure of this compound validated?
- X-ray crystallography : Employ SHELX software (e.g., SHELXL for refinement) to resolve the absolute configuration. Data collection at 150 K with synchrotron radiation improves resolution .
- ORTEP-3 : Use this graphical interface to generate thermal ellipsoid plots, confirming stereochemical assignments .
- Polarimetry : Compare optical rotation values ([α]D) with literature data for chiral consistency.
Q. What purification strategies are effective for isolating (1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine from reaction mixtures?
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR in CDCl identify aromatic protons (δ 7.2–7.8 ppm) and the chiral amine (δ 1.3–1.6 ppm) .
- IR Spectroscopy : Confirm NH stretches (~3350 cm) and C-Br bonds (550–600 cm) .
- Mass Spectrometry : High-resolution ESI-MS verifies the molecular ion peak ([M+H] at m/z 306.03) .
Advanced Research Questions
Q. What biological activities are associated with this compound, and how are its mechanisms studied?
The compound exhibits antibacterial synergy with antimicrobial peptides. Testing involves:
- MIC assays : Determine minimum inhibitory concentrations against Staphylococcus aureus (e.g., MIC = 2–4 µg/mL) .
- Time-kill curves : Assess bactericidal kinetics in combination with peptides like polymyxin B.
- Enzyme inhibition : Use fluorescence-based assays to study interactions with bacterial dihydrofolate reductase.
Q. How is enantiomeric purity maintained during scale-up synthesis?
Q. What computational methods predict the compound’s reactivity and supramolecular packing?
- DFT calculations : Optimize geometry at the B3LYP/6-311G++(d,p) level to predict bond dissociation energies (e.g., C-Br: ~70 kcal/mol) .
- Molecular docking : Simulate binding to biological targets (e.g., tyrosine kinases) using AutoDock Vina .
- Hirshfeld surface analysis : Evaluate crystal packing forces (e.g., Br···H interactions contribute 12% of contacts) .
Q. How does structural modification at the 4-bromophenyl moiety alter biological activity?
Q. What are the compound’s stability profiles under varying pH and temperature conditions?
- Forced degradation : Expose to 0.1 M HCl/NaOH (37°C, 24 hr) and analyze via LC-MS. The amine group is prone to oxidation at pH > 9 .
- Thermogravimetric analysis (TGA) : Decomposition onset occurs at 215°C, indicating suitability for high-temperature reactions .
Q. How does this compound compare to structurally similar analogs in receptor binding studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
